molecular formula C9H6IN3O B13302502 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13302502
M. Wt: 299.07 g/mol
InChI Key: LQUZHTOBPSHCJO-UHFFFAOYSA-N
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Description

2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of an iodine atom at the 4-position of the pyrazole ring and an aldehyde group at the 3-position of the pyridine ring makes this compound unique and versatile for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the reaction of 4-iodopyrazole with 3-pyridinecarboxaldehyde under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the iodine atom and the aldehyde group can facilitate interactions with various molecular targets, leading to diverse biological effects .

Comparison with Similar Compounds

  • 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
  • 1-Cyclopentyl-4-iodo-1H-pyrazole
  • 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester

Comparison: 2-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyrazole and pyridine rings, along with the functional groups that allow for diverse chemical reactions and applications. Its structure provides a versatile platform for further functionalization and development of new compounds with potential biological and industrial applications .

Properties

Molecular Formula

C9H6IN3O

Molecular Weight

299.07 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6IN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H

InChI Key

LQUZHTOBPSHCJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)I)C=O

Origin of Product

United States

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